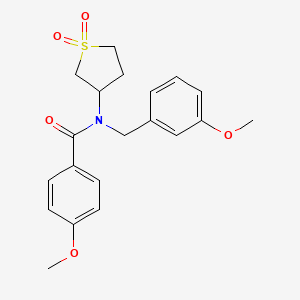![molecular formula C29H30FN3O2 B11419230 4-{1-[4-(2,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B11419230.png)
4-{1-[4-(2,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{1-[4-(2,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its unique structure, which includes a benzodiazole ring, a dimethylphenoxy group, and a fluorophenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 4-{1-[4-(2,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE involves multiple steps, typically starting with the preparation of the benzodiazole core. The synthetic route may include:
Formation of the Benzodiazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzodiazole ring.
Attachment of the Dimethylphenoxy Group: The dimethylphenoxy group is introduced through a nucleophilic substitution reaction.
Incorporation of the Fluorophenyl Group: The fluorophenyl group is added via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Final Assembly: The final step involves the formation of the pyrrolidinone ring and the assembly of all components under controlled conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
4-{1-[4-(2,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, altering its properties.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be used to attach various substituents to the benzodiazole or phenyl rings.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialized chemicals.
Mechanism of Action
The mechanism of action of 4-{1-[4-(2,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. The benzodiazole ring is known to interact with various enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the dimethylphenoxy group contributes to its overall stability and bioavailability. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating key biological processes.
Comparison with Similar Compounds
When compared to other benzodiazole derivatives, 4-{1-[4-(2,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE stands out due to its unique combination of functional groups. Similar compounds include:
Benzodiazole Derivatives: Compounds with similar core structures but different substituents, such as 1H-benzodiazole-2-amine and 1H-benzodiazole-2-thiol.
Phenoxy Derivatives: Compounds like 4-(2,5-dimethylphenoxy)benzoic acid, which share the phenoxy group but differ in other structural aspects.
Fluorophenyl Derivatives: Compounds such as 4-fluorophenylacetic acid, which contain the fluorophenyl group but lack the benzodiazole core.
The uniqueness of 4-{1-[4-(2,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE lies in its multi-functional structure, which imparts a diverse range of chemical and biological properties.
Properties
Molecular Formula |
C29H30FN3O2 |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
4-[1-[4-(2,5-dimethylphenoxy)butyl]benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C29H30FN3O2/c1-20-9-10-21(2)27(17-20)35-16-6-5-15-32-26-8-4-3-7-25(26)31-29(32)22-18-28(34)33(19-22)24-13-11-23(30)12-14-24/h3-4,7-14,17,22H,5-6,15-16,18-19H2,1-2H3 |
InChI Key |
SNHZYCWFASCMTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide](/img/structure/B11419149.png)
![N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]pentanamide](/img/structure/B11419153.png)
![1-(3,5-dimethylphenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11419175.png)
![N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide](/img/structure/B11419179.png)
![(3-{5-Chloro-6-oxo-4-[(tetrahydro-furan-2-ylmethyl)-amino]-6H-pyridazin-1-yl}-adamantan-1-yl)-acetic acid](/img/structure/B11419186.png)
![4-(4-butoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11419199.png)
![3-(4-chlorophenyl)-1-(4-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11419200.png)
![8-[(dibenzylamino)methyl]-3-methyl-7-(2-methylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11419208.png)
![5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11419215.png)
![9-(thiophen-2-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one](/img/structure/B11419220.png)


![4-[3-(benzyloxy)phenyl]-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11419233.png)
![7-{[2-(4-chloro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11419235.png)
